An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-5,8-dimethoxy-4-methylquinoline
An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-5,8-dimethoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-Chloro-5,8-dimethoxy-4-methylquinoline, a substituted quinoline of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on the synthesis of its immediate precursor and the general biological activities of related quinoline derivatives to provide a foundational understanding for researchers.
Core Chemical Properties
2-Chloro-5,8-dimethoxy-4-methylquinoline, with the CAS number 58868-27-2, is a halogenated aromatic heterocyclic compound. Its structure features a quinoline core substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and two methoxy groups at the 5- and 8-positions. This combination of functional groups makes it a potential intermediate for the synthesis of more complex molecules with diverse biological activities.
A summary of its known physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClNO₂ | [1] |
| Molecular Weight | 237.68 g/mol | [1] |
| CAS Number | 58868-27-2 | [1] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 378.1 °C at 760 mmHg | [1] |
| Density | 1.231 g/cm³ | [1] |
| Flash Point | 182.4 °C | [1] |
| LogP | 3.21380 | [1] |
| Refractive Index | 1.591 | [1] |
Safety Information: This compound is classified as toxic if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment should be used when handling this chemical.
Synthesis and Experimental Protocols
Synthesis of the Precursor: 5,8-Dimethoxy-2-methylquinolin-4-ol
A detailed protocol for the synthesis of the 4-hydroxy precursor is available and is based on the Conrad-Limpach reaction.
Experimental Protocol:
Materials:
-
2,5-Dimethoxyaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid
-
Ice water
-
Saturated NaHCO₃ solution
Procedure:
-
To a mixture of 4-methoxyaniline (4.0 g, 32.9 mmol) and ethyl acetoacetate (14.0 mL), add polyphosphoric acid (16.0 g, 47.3 mmol) drop-wise with stirring while maintaining the temperature at 170 °C.
-
Continue heating at 170 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water with stirring for 1 hour.
-
Filter the resulting precipitate.
-
Wash the filter cake with a saturated NaHCO₃ solution for 1 hour at 0 °C.
-
Filter the solid and dry to obtain the yellow powdery product, 6-methoxy-2-methyl-3-nitroquinolin-4-ol (yield: 70%).[2]
Chlorination of the 4-Hydroxyquinoline Precursor
A general protocol for the chlorination of a similar 4-hydroxyquinoline derivative using phosphorus oxychloride (POCl₃) is described below. This can be adapted for the synthesis of the target compound.
Experimental Protocol:
Materials:
-
5,8-dimethoxy-2-methylquinolin-4-ol (precursor)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Saturated NaHCO₃ solution
Procedure:
-
In a reaction vessel, dissolve the precursor, 5,8-dimethoxy-2-methylquinolin-4-ol (5.4 mmol), in POCl₃ (36.2 mL).
-
Add a catalytic amount (2 drops) of DMF to the solution.
-
Heat the mixture at 110 °C for 2 hours, with stirring.
-
After the reaction is complete, concentrate the solution under reduced pressure to obtain a solid.
-
Wash the solid with a saturated NaHCO₃ solution for 1 hour at 0 °C.
-
Filter the mixture and dry the filter cake to obtain the final product, 2-Chloro-5,8-dimethoxy-4-methylquinoline.[2]
The following diagram illustrates the proposed synthetic workflow.
Spectral Data
Direct experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for 2-Chloro-5,8-dimethoxy-4-methylquinoline is not available in the reviewed literature. For researchers aiming to synthesize and characterize this compound, spectral analysis of the final product and comparison with data from structurally similar compounds will be crucial for structure confirmation.
Biological Activity and Potential Applications
There is currently no published research detailing the specific biological activities or pharmacological properties of 2-Chloro-5,8-dimethoxy-4-methylquinoline. However, the quinoline scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[3][4][5]
A structurally related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated significant cytotoxic activity against colorectal cancer cell lines.[6] This suggests that the 2-chloro-8-methoxyquinoline core may be a valuable starting point for the development of novel anticancer agents.
For researchers interested in exploring the biological potential of 2-Chloro-5,8-dimethoxy-4-methylquinoline, a logical first step would be to perform in vitro cytotoxicity assays against a panel of cancer cell lines.
General Protocol for In Vitro Cytotoxicity Assays
Standard assays such as the MTT, LDH, or Annexin V/Propidium Iodide staining can be employed to assess cell viability and the mechanism of cell death.
The following diagram outlines a general workflow for the biological evaluation of a novel quinoline derivative.
Conclusion
2-Chloro-5,8-dimethoxy-4-methylquinoline is a substituted quinoline with potential as a building block in medicinal chemistry. While direct experimental data on its synthesis, spectral properties, and biological activity are limited, this guide provides a framework for its preparation and initial biological evaluation based on established methods for related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications in drug discovery and development.
References
- 1. CAS#:58868-27-2 | 2-chloro-5,8-dimethoxy-4-methyl-quinoline | Chemsrc [chemsrc.com]
- 2. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
